molecular formula C14H12N2O3S B2472066 (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide CAS No. 298215-55-1

(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide

Cat. No.: B2472066
CAS No.: 298215-55-1
M. Wt: 288.32
InChI Key: GSEHWQCVIZXDIR-VOTSOKGWSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide is an organic compound that features a nitrophenyl group, a thiophene ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide typically involves a multi-step process:

    Formation of the nitrophenyl intermediate: This step involves nitration of a phenyl ring to introduce the nitro group.

    Synthesis of the thiophene derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Coupling reaction: The nitrophenyl intermediate is coupled with the thiophene derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide depends on its specific application:

    Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.

    Material science: In applications like organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide: Similar structure but with the nitro group in the para position.

    (2E)-3-(3-nitrophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-3-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of selective enzyme inhibitors or advanced materials with specific electronic properties.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(15-10-13-5-2-8-20-13)7-6-11-3-1-4-12(9-11)16(18)19/h1-9H,10H2,(H,15,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEHWQCVIZXDIR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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